2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide
Overview
Description
2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide group and a methoxy-methylphenyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylaniline and chloroacetyl chloride.
Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of new amides, thioethers, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the methoxy and chloro groups can enhance binding affinity and specificity towards biological targets.
Medicine
In medicine, compounds related to 2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. Their ability to interact with specific enzymes or receptors makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow for the creation of polymers, coatings, and other advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy-methylphenyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: Another related compound with different alkyl groups, affecting its chemical and physical properties.
Uniqueness
2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-10(18-2)9(5-8)15-12(17)7-14-11(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUQPLKJLQVAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174066 | |
Record name | 2-[(2-Chloroacetyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-76-1 | |
Record name | 2-[(2-Chloroacetyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749920-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Chloroacetyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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